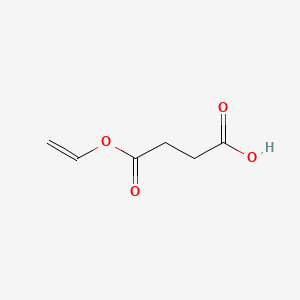
Vinyl hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl hydrogen succinate can be synthesized through the esterification of succinic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Vinyl hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of succinic acid derivatives.
Reduction: Formation of butanediol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted succinate derivatives.
Scientific Research Applications
Vinyl hydrogen succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of vinyl hydrogen succinate involves its interaction with various molecular targets and pathways. The vinyl group can undergo radical-mediated reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Additionally, the succinate moiety can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Vinyl hydrogen succinate can be compared with other similar compounds such as:
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Vinyl sulfonate: Utilized in the synthesis of sulfonated polymers and as a reagent in organic synthesis.
Vinyl bromide: Employed in cross-coupling reactions and as a precursor for various vinyl derivatives.
Uniqueness: this compound is unique due to the presence of both vinyl and succinate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Biological Activity
Vinyl hydrogen succinate (VHS) is an organic compound derived from succinic acid, possessing a vinyl group that enhances its reactivity and potential biological applications. This article delves into the biological activities of VHS, focusing on its mechanisms, effects, and implications in various biological contexts.
This compound has the molecular formula C6H8O4 and is characterized by the presence of both a vinyl group and a succinate moiety. This unique structure allows VHS to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling.
Mechanisms of Biological Activity
- Metabolic Regulation :
- Cell Signaling :
- Gene Expression :
Inflammation and Immune Response
VHS has been implicated in the regulation of inflammatory responses. It enhances the function of dendritic cells and macrophages by stabilizing HIF1α, which leads to increased production of pro-inflammatory cytokines such as interleukin-1β. This suggests a role for VHS in modulating immune responses during metabolic stress or inflammation .
Case Studies
- Case Study 1: Adipocyte Function : Research demonstrated that increased levels of succinate in adipocytes led to reduced lipolysis via GPR91 signaling. This finding highlights the potential for VHS in obesity-related metabolic disorders .
- Case Study 2: Liver Fibrosis : In models of liver injury, succinate accumulation was shown to activate hepatic stellate cells through GPR91, promoting fibrogenesis. This suggests that VHS could be a target for therapeutic interventions in liver diseases .
Research Findings
Recent studies have revealed several key findings regarding the biological activity of VHS:
Properties
CAS No. |
44912-22-3 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
4-ethenoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h2H,1,3-4H2,(H,7,8) |
InChI Key |
LYHBGVUSOICOJU-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















